1,3-Diphenylimidazolidine-2,4,5-trione
Overview
Description
1,3-Diphenylimidazolidine-2,4,5-trione, also known as DPT or phenytoin, is a white crystalline powder with a molecular formula C15H12N2O31. It is a heterocyclic organic compound belonging to the class of imidazolidine-2,4,5-triones1.
Synthesis Analysis
1,3-Diphenylimidazolidine-2,4,5-trione has a variety of applications, including synthesis, biochemical and physiological research, and laboratory experiments2. It has been used in the synthesis of compounds derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety2. These compounds have shown significant inhibitory activity on acetylcholinesterase and butyrylcholinesterase2.
Molecular Structure Analysis
The molecular weight of 1,3-Diphenylimidazolidine-2,4,5-trione is 266.25 g/mol2. The InChI Key is WVFNUIVPEBYSNN-UHFFFAOYSA-N2.
Chemical Reactions Analysis
1,3-Diphenylimidazolidine-2,4,5-trione has been used in the methylation of 2,4-dinitroimidazole and potassium salt of 2,4,5-trinitroimidazole with dimethyl sulfate, producing oxidation byproducts including 1-methylimidazolidine-2,4,5-trione and 1,3-dimethylimidazolidine-2,4,5-trione2.
Physical And Chemical Properties Analysis
1,3-Diphenylimidazolidine-2,4,5-trione is a white crystalline powder1. Its molecular formula is C15H12N2O31.
Scientific Research Applications
Inhibition of Cholinergic Enzymes : A series of compounds derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety, including variations of 1,3-Diphenylimidazolidine-2,4,5-trione, have been synthesized and characterized. These compounds have shown significant inhibitory activity on acetylcholinesterase and butyrylcholinesterase, surpassing the standard drug rivastigmine in some cases (Pejchal et al., 2011).
Methylation Reaction Study : The methylation of 2,4-dinitroimidazole and potassium salt of 2,4,5-trinitroimidazole with dimethyl sulfate has been studied, producing oxidation byproducts including 1-methylimidazolidine-2,4,5-trione and 1,3-dimethylimidazolidine-2,4,5-trione. These byproducts were characterized using various analytical methods (Lian et al., 2020).
Synthesis and Antitumor Evaluation : Imidazolidine-2,4-dione derivatives, including 3-substituted 5,5-diphenylimidazolidine-2,4-diones, have been synthesized and evaluated for their antitumor activity. Some of these compounds showed selective activity against renal cancer and breast cancer cell lines, with molecular docking studies indicating potential structural features required for antitumor activity (Alanazi et al., 2013).
Antifungal Agent Development : Methyl derivatives containing 2,4,5-trioxopyrrolidin-1,3-thiazolidine and pyrrolidine-2,3,5-trione moieties have been synthesized and demonstrated significant antifungal activity against various pathogens, showing potential as fungicidal candidates for plant protection (Obydennov et al., 2018).
Solid Phase Extraction of Heavy Metals : Modified activated carbons with 5,5-diphenylimidazolidine-2,4-dione have been used for the extraction of copper and lead ions, demonstrating efficiency and potential application in environmental remediation (Ghaedi et al., 2008).
Anti-Inflammatory and Analgesic Activities : Anilides based on the 5,5-diphenylimidazolidine-2,4-dione scaffold have been synthesized and evaluated for anti-inflammatory, analgesic activities, and COX-1/2 inhibition. Some derivatives showed significant activities, comparable to the reference drug celecoxib (Abdel-Aziz et al., 2016).
Safety And Hazards
Future Directions
1,3-Diphenylimidazolidine-2,4,5-trione has a wide range of applications in scientific research2. It has potential in the development of antifungal agents2, extraction of heavy metals2, and anti-inflammatory and analgesic activities2. Its derivatives have shown selective activity against renal cancer and breast cancer cell lines2, indicating potential for future research in cancer treatment.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
1,3-diphenylimidazolidine-2,4,5-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-13-14(19)17(12-9-5-2-6-10-12)15(20)16(13)11-7-3-1-4-8-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFNUIVPEBYSNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=O)N(C2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90983459 | |
Record name | 1,3-Diphenylimidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90983459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylimidazolidine-2,4,5-trione | |
CAS RN |
6488-59-1 | |
Record name | 6488-59-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diphenylimidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90983459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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